molecular formula C18H14N2O5S B2897671 Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 519019-37-5

Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2897671
CAS No.: 519019-37-5
M. Wt: 370.38
InChI Key: BLYYSHLFAZYQKF-UHFFFAOYSA-N
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Description

Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a benzo[d]thiazole core substituted with a methyl ester group at position 6 and a benzamido group at position 2. The benzamido moiety is further substituted with a methoxycarbonyl group at the para position of its phenyl ring. Its synthesis typically involves coupling reactions between benzo[d]thiazole precursors and activated carboxylic acid derivatives, as exemplified in studies involving halogenated pyrrole carboxamides .

Properties

IUPAC Name

methyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-24-16(22)11-5-3-10(4-6-11)15(21)20-18-19-13-8-7-12(17(23)25-2)9-14(13)26-18/h3-9H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYYSHLFAZYQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Amidation Reaction: The benzothiazole core is then reacted with 4-(methoxycarbonyl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzothiazole derivatives, focusing on substituent patterns, synthetic routes, and functional properties.

Table 1: Structural Comparison of Key Benzothiazole Derivatives

Compound Name Substituents (Position) Key Functional Groups Synthesis Highlights Reference
Target Compound - 6-COOCH₃
- 2-(4-(COOCH₃)benzamido)
Methyl ester, benzamido Coupling of benzo[d]thiazole-6-carboxylate with 4-(methoxycarbonyl)benzoyl chloride
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate - 6-COOCH₃
- 2-NH₂
- 4-OH
Amino, hydroxyl Cyclization of methyl 4-aminobenzoate with KSCN and bromine; silyl protection strategies
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate - 6-COOCH₃
- 2-Br
- 4-F
Bromo, fluoro Halogenation of benzo[d]thiazole precursors using Br₂ or F-containing reagents
Methyl 2-(3,4-dichloropyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylate - 6-COOCH₃
- 2-(dichloropyrrole carboxamido)
Dichloropyrrole, carboxamide Acid chloride coupling with benzo[d]thiazole amines
(Z)-Ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate - 6-COOCH₂CH₃
- 2-acrylamido (trimethoxyphenyl)
Acrylamido, trimethoxyphenyl Michael addition or amide coupling with activated esters

Key Findings from Comparative Studies

Synthetic Efficiency The target compound’s synthesis is more complex than simpler derivatives like methyl 2-aminobenzo[d]thiazole-6-carboxylate due to the requirement for selective benzamido coupling . Halogenated analogs (e.g., bromo/fluoro derivatives) are synthesized via direct halogenation, offering higher yields (70–85%) compared to multi-step coupling reactions (50–60%) .

Biological Activity

  • Derivatives with halogenated pyrrole carboxamides (e.g., compound 15a in ) exhibit potent DNA gyrase inhibition (IC₅₀ = 0.2–0.5 µM), while the target compound’s benzamido group may enhance solubility but reduce binding affinity due to steric bulk .
  • Trimethoxyphenyl-substituted acrylamido derivatives (e.g., ) show improved anticancer activity compared to the target compound, likely due to enhanced intercalation with DNA.

Physicochemical Properties

  • Solubility : The target compound’s methyl ester and benzamido groups confer moderate hydrophilicity (logP ≈ 2.5), whereas halogenated analogs (logP ≈ 3.2) are more lipophilic .
  • Stability : Methoxycarbonyl groups in the target compound are prone to hydrolysis under basic conditions, unlike halogenated derivatives, which are more stable .

Biological Activity

Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H15_{15}N2_{2}O4_{4}S
  • Molecular Weight : 341.36 g/mol

This compound features a benzothiazole core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound.

  • Mechanism of Action : The compound exhibits activity against a range of pathogens by disrupting cellular processes. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Case Study : In a study assessing the antibacterial efficacy of various benzothiazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus .

Anticancer Activity

Benzothiazole derivatives have garnered attention for their potential anticancer properties.

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Research Findings : A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50_{50} values of 15 μM and 20 μM, respectively .

Antiviral Activity

The antiviral potential of benzothiazole derivatives has also been explored.

  • Mechanism of Action : These compounds may inhibit viral replication by interfering with viral enzymes or host cell receptors.
  • Case Study : In vitro studies indicated that this compound showed promising activity against influenza virus, reducing viral titers by over 90% at concentrations as low as 10 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives.

CompoundSubstituentMIC (μg/mL)Activity
AH32Antibacterial
BCH3_315Anticancer
COCH3_310Antiviral

This table illustrates how different substituents can significantly influence the biological activity of related compounds.

Q & A

Q. Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYield RangeKey Reference
Amide CouplingDCC, dry THF, 0°C → RT20–55%
PurificationColumn chromatography (CH₂Cl₂/MeOH/NH₄OH)>90% purity
Final CrystallizationRecrystallization in EtOH/H₂O24–57%

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Critical for confirming substituent positions. For example, aromatic protons in benzothiazole derivatives appear at δ 7.2–8.3 ppm, while methyl ester groups resonate at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 463.51 for related compounds) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. Example NMR Data :

  • Methyl 4-(1-phenylethoxy)-2-(methylamino)benzo[d]thiazole-6-carboxylate: δ 7.94 (d, J = 1.5 Hz, 1H), 5.77 (q, J = 6.4 Hz, 1H), 3.00 (d, 3H) .

Advanced: How can researchers optimize the coupling reaction of the benzamido group to the benzothiazole core?

Methodological Answer:

  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst improves acylation efficiency .
  • Solvent Effects : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reagent solubility and reaction homogeneity .
  • Monitoring : Thin-layer chromatography (TLC) with UV detection or HPLC ensures reaction progression and minimizes over-reaction .

Key Insight : In analogous compounds, substituting DCC with EDCI increased yields by 15% due to reduced side-product formation .

Advanced: What strategies address low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Intermediate Stabilization : Protecting groups (e.g., tert-butoxycarbonyl) prevent undesired side reactions during amide formation .
  • Stepwise Optimization : Isolate and characterize intermediates (e.g., methyl 2-amino derivatives) to identify bottlenecks. For example, poor solubility of intermediates can be mitigated via trituration with CH₂Cl₂ .
  • Alternative Routes : Microwave-assisted synthesis reduces reaction times and improves yields in analogous benzothiazole derivatives .

Advanced: How to resolve contradictions in reported biological activities of benzothiazole derivatives?

Methodological Answer:

  • Structural Comparisons : Minor substituent changes (e.g., bromine vs. methoxy groups) drastically alter bioactivity. For example, bromine enhances DNA intercalation, while methoxy groups improve solubility .
  • Assay Standardization : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in bacterial strains or culture conditions. Use CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency .
  • Mechanistic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify target binding affinities, resolving conflicting reports .

Advanced: What computational methods predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina model interactions with DNA gyrase (a target in Acinetobacter baumannii), highlighting key hydrogen bonds with Thr165 and Asp73 residues .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronegativity with anticancer activity (e.g., chloro groups enhance pro-apoptotic effects) .
  • Crystallography : X-ray diffraction of co-crystallized compounds with targets (e.g., kinases) reveals binding conformations and informs SAR (structure-activity relationship) studies .

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